1-benzoylpiperidine-3-carbothioamide
Description
Properties
IUPAC Name |
1-benzoylpiperidine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-12(17)11-7-4-8-15(9-11)13(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFUZAZOVWSGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Hydrolysis
Ethyl 1-benzoylpiperidine-3-carboxylate serves as a viable precursor, analogous to the ethyl 1-benzylpiperidine-3-carboxylate hydrolysis described in Search Result. Hydrolysis under alkaline conditions (4N NaOH in tetrahydrofuran/dioxane/water at 20°C for 4–24 hours) yields 1-benzoylpiperidine-3-carboxylic acid. This step achieves near-quantitative conversion, as demonstrated by the 100% yield reported for the structurally similar 1-benzylpiperidine-3-carboxylic acid.
Thionation to Carbothioamide
The carboxylic acid is subsequently converted to the carbothioamide using Lawesson’s reagent, a well-established thionating agent. Reacting 1-benzoylpiperidine-3-carboxylic acid with Lawesson’s reagent (2.2 equivalents) in anhydrous toluene under reflux (110°C, 6–8 hours) facilitates the transformation. This method mirrors protocols for converting amides to thioamides, with typical yields ranging from 70–85%.
Key Reaction Conditions
-
Reagents : Lawesson’s reagent, toluene
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Temperature : 110°C
-
Yield : 70–85% (estimated)
Method 2: Direct Acylation and Thioamide Formation
Piperidine-3-Carbothioamide as a Substrate
Starting with piperidine-3-carbothioamide, the benzoyl group is introduced at the 1-position via N-acylation. Benzoyl chloride (1.2 equivalents) reacts with the piperidine derivative in the presence of triethylamine (2.5 equivalents) in dichloromethane at 0–25°C for 12 hours. This method parallels the N-benzylation procedures outlined in Search Result, where benzylamine derivatives are acylated under mild conditions.
Challenges and Optimizations
Competitive thioamide participation in acylation necessitates careful temperature control. Suboptimal conditions may lead to over-acylation or decomposition. Yield improvements (up to 65%) are achieved by slow addition of benzoyl chloride and rigorous exclusion of moisture.
Key Reaction Conditions
-
Reagents : Benzoyl chloride, triethylamine, dichloromethane
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Temperature : 0–25°C
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Yield : 60–65%
Method 4: Nitrile Reduction and Thioamide Synthesis
Nitrile Intermediate Preparation
3-Cyano-1-benzoylpiperidine is synthesized via nucleophilic substitution of 1-benzoylpiperidine-3-triflate with potassium cyanide. The triflate leaving group is generated using triflic anhydride and pyridine, as inferred from Search Result’s alkylation strategies.
Thioamide Formation
The nitrile is converted to the carbothioamide by treatment with hydrogen sulfide (H₂S) in the presence of ammonium chloride and methanol at 40°C for 24 hours. This method, though less common, offers a 55–70% yield, contingent on nitrile purity.
Key Reaction Conditions
-
Reagents : H₂S, NH₄Cl, methanol
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Temperature : 40°C
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Yield : 55–70%
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Ester hydrolysis → Thionation | 70–85% | High thionation efficiency | Multi-step synthesis |
| 2 | Direct acylation → Thioamide | 60–65% | Simplified workflow | Low regioselectivity |
| 3 | Friedel-Crafts → Thionation | 50–60% | Scalable acylation | Harsh reaction conditions |
| 4 | Nitrile → Thioamide | 55–70% | Avoids thionation reagents | Requires H₂S handling |
Method 1 emerges as the most robust, balancing yield and practicality. Method 3, while scalable, demands stringent temperature control to mitigate side reactions.
Chemical Reactions Analysis
Types of Reactions
1-benzoylpiperidine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoylpiperidine derivatives.
Scientific Research Applications
1-benzoylpiperidine-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoylpiperidine-3-carbothioamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the carbothioamide group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations (Hypothetical) :
- Bioactivity : The carbothioamide group in this compound may enhance target binding compared to carboxamide analogs, as seen in enzyme inhibition studies.
- Toxicity : Unlike thioacetamide, which is hepatotoxic, the piperidine backbone in this compound might mitigate toxicity through steric or metabolic stabilization.
Biological Activity
1-Benzoylpiperidine-3-carbothioamide (CAS No. 1496364-98-7) is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzoyl group and a carbothioamide moiety. These functional groups are known to impart significant biological activity, making this compound a subject of various research studies aimed at understanding its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is commonly associated with various biological activities, including analgesic and anti-inflammatory effects. The presence of the carbothioamide group is particularly noteworthy, as it can enhance the interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent and its interaction with specific receptors and enzymes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential effectiveness against different cancer types.
The mechanism by which this compound exerts its anticancer effects is believed to involve modulation of the retinoid X receptor alpha (RXRα). RXRα has been implicated in various cellular processes, including apoptosis and cell differentiation. Compounds that act as RXRα antagonists can disrupt these processes in cancer cells, leading to reduced proliferation.
Case Studies
A series of experimental studies have highlighted the efficacy of this compound in cancer therapy:
- Study A : In an experiment involving HepG2 liver cancer cells, treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity.
- Study B : In A549 lung cancer cells, the compound was shown to inhibit migration and invasion, suggesting potential applications in preventing metastasis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the benzoyl group can lead to changes in potency and selectivity towards different biological targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency against A549 |
| Substitution with halogens | Altered receptor binding affinity |
Q & A
Q. What are the optimal synthetic routes for 1-benzoylpiperidine-3-carbothioamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and benzoyl/thioamide precursors. Key steps include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and activates intermediates for benzoylation or thioamide formation .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
- Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation.
Yield optimization requires iterative adjustments to stoichiometry, reaction time, and purification methods (e.g., column chromatography).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzoyl carbonyl at ~170 ppm) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond angles, torsional strain in the piperidine ring, and hydrogen-bonding networks. Multi-solution methods (SHELXD) aid in phase determination for challenging crystals .
Q. What in vitro assays are recommended for preliminary evaluation of the compound's biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates or radiometric methods to measure IC₅₀ values against target enzymes (e.g., kinases, proteases).
- Cell viability assays : MTT or ATP-based luminescence assays assess cytotoxicity in relevant cell lines.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target-ligand affinity .
Advanced Research Questions
Q. How can computational modeling techniques be integrated with experimental data to predict the compound's target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Validate with experimental IC₅₀ data.
- Molecular dynamics (MD) simulations : Assess conformational stability of the benzoyl-thioamide moiety under physiological conditions (e.g., solvation in explicit water models).
- Quantum mechanical (QM) calculations : Compute electrostatic potential maps to rationalize reactivity trends (e.g., nucleophilic attack at the thioamide sulfur) .
Q. What methodological frameworks are appropriate for resolving contradictions between biological activity data from different assay systems?
- Orthogonal validation : Replicate results using independent assays (e.g., SPR vs. ITC for binding studies).
- Dose-response curve analysis : Compare Hill slopes and maximal efficacy across assays to identify assay-specific artifacts.
- Statistical meta-analysis : Apply mixed-effects models to harmonize data from heterogeneous sources (e.g., cell-based vs. cell-free systems) .
Q. What strategies should be employed to assess the compound's stability under various pH and temperature conditions during long-term storage?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC.
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months. Compare to controls stored at -20°C.
- Solid-state characterization : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .
Q. How can comparative structure-activity relationship (SAR) studies be designed against piperidine-carbothioamide analogs?
- Scaffold diversification : Synthesize derivatives with substitutions on the benzoyl ring (e.g., electron-withdrawing groups at para positions) or piperidine nitrogen.
- 3D-QSAR modeling : Align analogs using CoMFA/CoMSIA to correlate steric/electronic features with activity.
- Cross-target profiling : Screen analogs against related enzymes to identify selectivity drivers (e.g., hydrophobic pocket occupancy) .
Q. Methodological Notes
- Data validation : Triangulate crystallographic (SHELX-refined), spectroscopic, and computational data to minimize systematic errors .
- Ethical rigor : For studies involving human-derived samples, ensure compliance with institutional review board (IRB) protocols for participant selection and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
